

2-Chloro-5-fluorobenzoyl chloride structure

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Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzoyl chloride

Cat. No.: B1363576

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An In-depth Technical Guide to **2-Chloro-5-fluorobenzoyl Chloride**: Structure, Synthesis, and Applications

Introduction

2-Chloro-5-fluorobenzoyl chloride, identified by the CAS Number 21900-51-6, is a pivotal chemical intermediate in the synthesis of a wide range of complex organic molecules.[1][2][3] Its unique structural arrangement, featuring a reactive acyl chloride group and halogen substituents on the aromatic ring, makes it a versatile building block for researchers, scientists, and professionals in drug development and agrochemical industries.[2][4] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a focus on the scientific principles that underpin its utility.

Molecular Structure and Physicochemical Properties

The structure of **2-Chloro-5-fluorobenzoyl chloride** consists of a benzene ring substituted with a chlorine atom at the ortho position, a fluorine atom at the meta position relative to the benzoyl chloride group.[2] This substitution pattern is crucial to its reactivity and its utility in directing the synthesis of specific isomers of larger molecules.

Data Presentation: Physicochemical Properties of **2-Chloro-5-fluorobenzoyl Chloride**

Property	Value	Source(s)
CAS Number	21900-51-6	[1][2][3]
Molecular Formula	C ₇ H ₃ Cl ₂ FO	[1][2][3][5]
Molecular Weight	193.00 g/mol	[3][5][6]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	213.7°C at 760 mmHg	[2]
Density	1.462 g/cm ³	[2]
Flash Point	83°C	[2]
SMILES Code	O=C(Cl)C1=CC(F)=CC=C1Cl	[7]

Reactivity and Mechanistic Insights

The chemical behavior of **2-Chloro-5-fluorobenzoyl chloride** is dominated by the highly electrophilic carbon atom of the acyl chloride group (-COCl). This reactivity is further modulated by the electronic effects of the halogen substituents on the aromatic ring.

The acyl chloride is highly susceptible to nucleophilic acyl substitution. It readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. This reactivity is the cornerstone of its application in synthesis, allowing for the introduction of the 2-chloro-5-fluorobenzoyl moiety into a target molecule.[2]

The chlorine and fluorine atoms are electron-withdrawing groups, which increases the electrophilicity of the acyl chloride carbon, making it more reactive towards nucleophiles.[8] This is a key consideration for reaction kinetics and catalyst selection in synthetic protocols.

Causality in Reactivity:

- **Reaction with Water:** It reacts with water, potentially violently, to generate hydrogen chloride gas and 2-chloro-5-fluorobenzoic acid.[1][9] This hydrolytic instability necessitates handling under anhydrous conditions.

- Incompatibility with Bases: Strong bases can deprotonate any trace amounts of water, leading to a vigorous reaction, or directly attack the acyl chloride.[1]
- Thermal Decomposition: When heated, it can decompose to produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][9]

Synthesis Protocol

While various synthetic routes exist, a common approach involves the acylation of a substituted benzene derivative. The following protocol is a representative example based on established chemical principles, such as the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride (A related structural isomer)

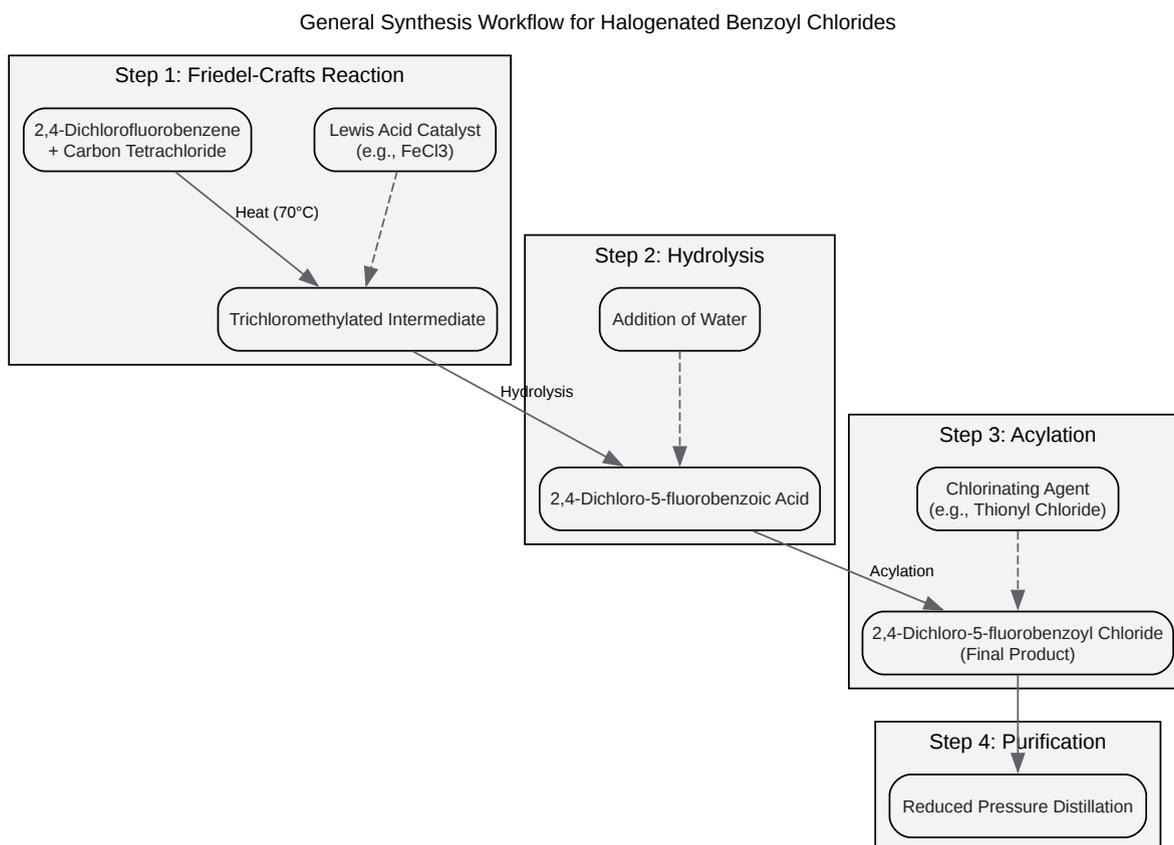
Note: Specific protocols for **2-Chloro-5-fluorobenzoyl chloride** are proprietary. This illustrates a general, analogous industrial synthesis for a closely related compound, highlighting the core chemical transformations.

- Reaction Setup: A reactor is charged with 2,4-dichlorofluorobenzene, which serves as the starting material. Carbon tetrachloride is added as both a reagent and a solvent.[10]
- Catalysis: A Lewis acid catalyst, such as ferric chloride (FeCl_3) or aluminum chloride (AlCl_3), is introduced to the mixture.[10] The catalyst activates the carbon tetrachloride for the electrophilic aromatic substitution reaction.
- Friedel-Crafts Reaction: The mixture is heated (e.g., to 70°C) to initiate the Friedel-Crafts reaction, which attaches a trichloromethyl group to the benzene ring.[10] The reaction progress is monitored until the starting material is consumed.
- Hydrolysis: After cooling, water is carefully added to the reaction mixture. This step hydrolyzes the trichloromethyl intermediate to a carboxylic acid.[11]
- Acylation: The resulting carboxylic acid is then converted to the final acyl chloride product. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl_2) or bis(trichloromethyl)carbonate.[11][12]

- Purification: The final product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated and purified, often through reduced pressure distillation.[\[4\]](#)[\[12\]](#)

Trustworthiness and Validation: Each step of this process is a well-established, fundamental organic reaction. The choice of a Lewis acid is critical for the initial C-C bond formation. The subsequent hydrolysis and chlorination steps are standard procedures for converting an alkylated benzene into a benzoyl chloride. The yield and purity of the final product validate the efficiency of the chosen conditions. A patent for this process reports a total yield of over 88%.
[\[10\]](#)

Visualization: Synthesis Workflow



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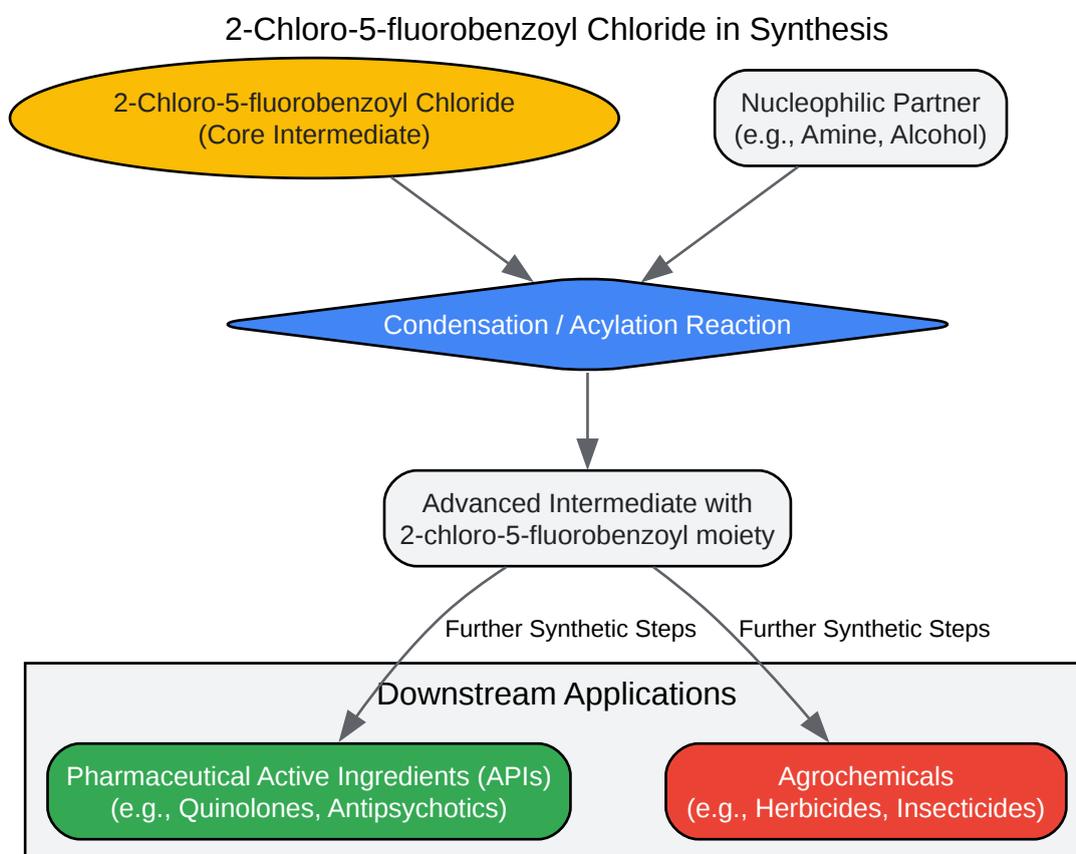
Caption: A generalized workflow for the synthesis of halogenated benzoyl chlorides.

Applications in Drug Discovery and Agrochemicals

2-Chloro-5-fluorobenzoyl chloride is not an end product but a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules that have biological activity.

- **Pharmaceuticals:** It is a key building block in the synthesis of various pharmaceutical compounds.[2] The 2-chloro-5-fluorobenzoyl group can be found in the core structures of drugs, including some quinolone antibiotics and antipsychotic agents.[4] The presence of chlorine and fluorine can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.[13][14][15]
- **Agrochemicals:** In the agrochemical sector, this compound serves as a reactive intermediate for producing modern herbicides, insecticides, and fungicides.[2] The resulting products contribute to effective crop protection.

Visualization: Role as a Core Building Block



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Caption: Role of **2-Chloro-5-fluorobenzoyl chloride** as a key synthetic intermediate.

Safety, Handling, and Storage

Given its reactivity, handling **2-Chloro-5-fluorobenzoyl chloride** requires strict adherence to safety protocols.

- Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][6] It may also cause respiratory irritation.[1] It reacts with water to generate toxic hydrogen chloride gas.[1][16]
- Handling:
 - Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][17]
 - Appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, chemical safety goggles, and a face shield.[1][17]
 - Avoid breathing vapors, mist, or spray.[1]
 - In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
- Storage:
 - Store in a dry, cool, and well-ventilated area.[1][17]
 - Containers should be kept tightly closed to prevent contact with moisture.[1][17]
 - It should be stored away from incompatible materials such as alcohols, oxidizing agents, and strong bases.[1]

Conclusion

2-Chloro-5-fluorobenzoyl chloride is a high-value chemical intermediate whose utility is firmly grounded in the principles of organic reactivity. Its carefully designed structure allows chemists to introduce a specific functional group into molecules, paving the way for the development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its synthetic potential safely and effectively.

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